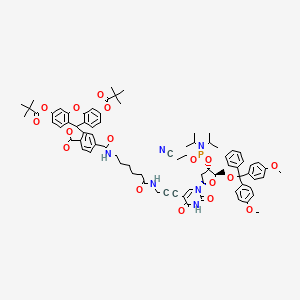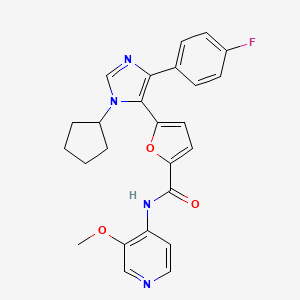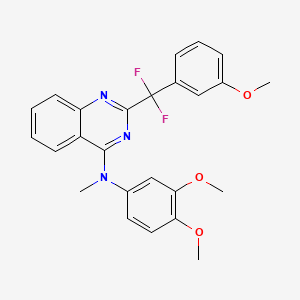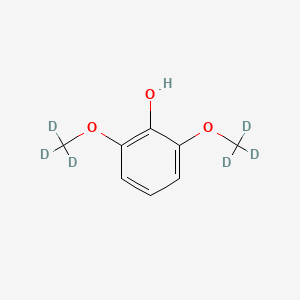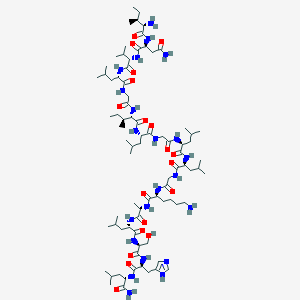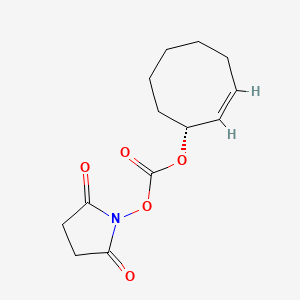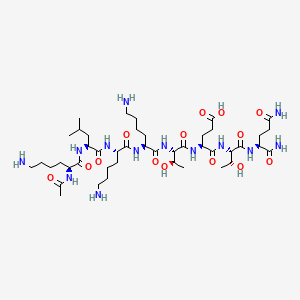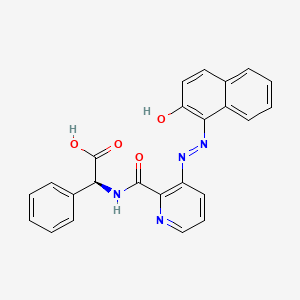
Neutrophil elastase inhibitor 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neutrophil elastase inhibitor 5 is a compound designed to inhibit the activity of neutrophil elastase, a serine protease enzyme primarily found in neutrophils. Neutrophil elastase plays a crucial role in the body’s immune response by breaking down proteins during inflammation. excessive activity of this enzyme can lead to tissue damage and is associated with various inflammatory diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and acute respiratory distress syndrome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of neutrophil elastase inhibitor 5 typically involves the use of specific coupling reagents and protective groups to ensure the selective formation of the desired product. A common synthetic route includes the use of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate as a coupling reagent . The reaction conditions often involve maintaining a controlled temperature and pH to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography to ensure the final product meets industry standards. The production process is designed to be efficient and cost-effective while maintaining high quality.
Analyse Des Réactions Chimiques
Types of Reactions: Neutrophil elastase inhibitor 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Neutrophil elastase inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and protein interactions.
Biology: Helps in understanding the role of neutrophil elastase in various biological processes and diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mécanisme D'action
Neutrophil elastase inhibitor 5 exerts its effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from interacting with its natural substrates. This inhibition reduces the enzyme’s proteolytic activity, which in turn decreases tissue damage and inflammation. The molecular targets involved include the catalytic triad of serine, histidine, and aspartate residues within the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Elafin: A natural inhibitor of neutrophil elastase with anti-inflammatory properties.
Symplostatins: Natural compounds with potent elastase inhibitory activity.
Uniqueness: Neutrophil elastase inhibitor 5 is unique due to its high selectivity and potency in inhibiting neutrophil elastase. Unlike some other inhibitors, it does not significantly affect other proteases, making it a valuable tool for targeted therapeutic applications .
Propriétés
Formule moléculaire |
C24H18N4O4 |
|---|---|
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
(2S)-2-[[3-[(2-hydroxynaphthalen-1-yl)diazenyl]pyridine-2-carbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C24H18N4O4/c29-19-13-12-15-7-4-5-10-17(15)21(19)28-27-18-11-6-14-25-22(18)23(30)26-20(24(31)32)16-8-2-1-3-9-16/h1-14,20,29H,(H,26,30)(H,31,32)/t20-/m0/s1 |
Clé InChI |
SYTDKDNZPVIALG-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=C(C=CC=N2)N=NC3=C(C=CC4=CC=CC=C43)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=C(C=CC=N2)N=NC3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




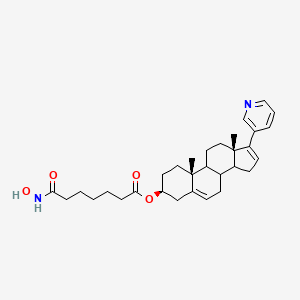
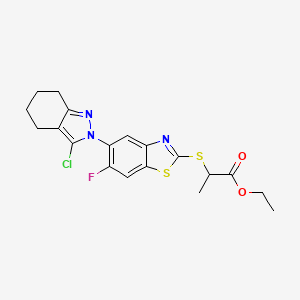
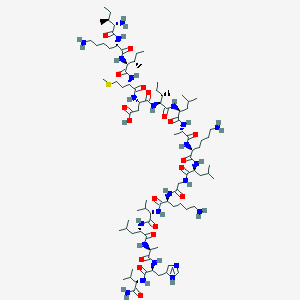
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
